6,6-dimethylhept-1-yne
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Overview
Description
6,6-Dimethylhept-1-yne is a hydrocarbon compound with the molecular formula C9H16. It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid, primarily used in organic synthesis and as a reagent in research experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6,6-dimethylhept-1-yne typically involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures between -40°C to 0°C to yield 6,6-dimethylhept-1-en-4-yn-3-ol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves a multistep batch-flow hybrid process. This process includes consecutive organometallic steps without the necessity of in-line purification. The metalation by n-butyllithium is followed by a selective addition of the lithium salt and a Grignard reaction, resulting in a high yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation using bromine or chlorine can be performed under controlled conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,6-Dimethylhept-1-yne is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds, such as antifungal agents.
Medicine: As an intermediate in the production of pharmaceuticals, including antifungal drugs like terbinafine.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6,6-dimethylhept-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This unsaturation makes it a target for various chemical reactions, allowing it to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Heptyne (C7H12): A straight-chain alkyne with a similar structure but fewer carbon atoms.
1-Octyne (C8H14): Another straight-chain alkyne with one more carbon atom than 1-heptyne.
1-Nonyne (C9H16): A straight-chain alkyne with the same molecular formula but a different structure.
Uniqueness
6,6-Dimethylhept-1-yne is unique due to its branched structure, which imparts different chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and the types of products formed during chemical reactions .
Properties
CAS No. |
1802057-89-1 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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